molecular formula C22H18FN3O3 B2572140 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide CAS No. 1251562-85-2

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide

Cat. No. B2572140
M. Wt: 391.402
InChI Key: MDQSOSPRYGVVCU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the molecule.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves studying the 3D structure of the molecule, its stereochemistry, and how these factors might influence its properties and reactivity.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, etc., depending on the functional groups present in the molecule.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Long-Range Through-Space Couplings

Research by Rae et al. (1993) on 2-fluorobenzamide and its derivatives highlights the role of intramolecular hydrogen bonding in facilitating spin-spin couplings, a fundamental aspect in NMR spectroscopy. This study suggests the potential application of similar compounds in elucidating structural information through NMR analysis, important for drug design and molecular identification (Rae et al., 1993).

Synthesis and Biological Activity

Velupillai et al. (2015) synthesized a series of benzamides, showing the versatility of fluorobenzamides in producing compounds with notable antibacterial and antifungal activities. These findings underscore the relevance of such compounds in developing new antimicrobial agents (Velupillai et al., 2015).

Antimicrobial Analogs

Desai et al. (2013) explored fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial properties. This research points to the potential of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide derivatives in contributing to the development of new antimicrobial treatments (Desai et al., 2013).

Decarboxylative Fluorination

A study by Yuan et al. (2017) on the decarboxylative fluorination of heteroaromatic carboxylic acids offers insights into the chemical transformations applicable to similar compounds. This process is pivotal for introducing fluorine atoms into aromatic systems, enhancing their pharmacological properties (Yuan et al., 2017).

Inhibitors of Lethal H5N1 Influenza A Viruses

The study by Yongshi et al. (2017) on furan-carboxamide derivatives as inhibitors of the H5N1 influenza A virus exemplifies the therapeutic potential of structurally similar compounds. The research demonstrates the critical role of the furan moiety in enhancing antiviral activity, suggesting a promising area for further exploration with 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide (Yongshi et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-13-4-9-18-17(11-13)19(26-21(27)14-5-7-15(23)8-6-14)20(25-18)22(28)24-12-16-3-2-10-29-16/h2-11,25H,12H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQSOSPRYGVVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide

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